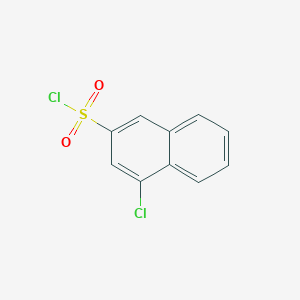

4-chloronaphthalene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₆Cl₂O₂S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chlorine atom and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-chloronaphthalene-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by sulfonation. The reaction typically involves the use of chlorinating agents such as chlorine gas or thionyl chloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. Continuous flow reactors are often employed to optimize the reaction kinetics and improve safety by minimizing the risk of thermal runaway. The use of advanced monitoring systems ensures consistent product quality and efficient resource utilization.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-chloronaphthalene-2-sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For the formation of sulfonamides.

Alcohols: For the formation of sulfonate esters.

Thiols: For the formation of sulfonate thioesters.

Bases: Such as sodium hydroxide, to facilitate hydrolysis.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, sulfonate thioesters, and sulfonic acids, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloronaphthalene-2-sulfonyl chloride serves as a versatile reagent in the synthesis of pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into various organic molecules.

Case Studies

- Synthesis of Antiviral Agents : The compound has been utilized in the development of derivatives aimed at combating hepatitis B virus (HBV). Research indicates that modifications using sulfonyl chlorides can enhance antiviral activity and selectivity against HBV .

- Drug Development : It has been involved in synthesizing piperazine derivatives, which have shown promise as potential therapeutic agents. For example, the compound was used to create [4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl] derivatives that exhibit biological activity .

Materials Science

In materials science, this compound is employed to modify polymers and develop new materials with enhanced properties.

Applications

- Polymer Functionalization : The compound is used to introduce sulfonyl groups into polymer backbones, improving properties such as thermal stability and solubility.

- Surface Modification : It can be applied in the surface treatment of materials to impart specific functionalities, such as increased hydrophilicity or enhanced adhesion properties.

Agrochemicals

The compound also finds applications in the agrochemical sector, particularly in the synthesis of pesticides and herbicides.

Research Insights

- Pesticide Development : this compound has been reported as a precursor in the synthesis of novel plant protective agents. Its ability to form esters and amides makes it suitable for creating active ingredients with improved efficacy against pests .

Analytical Chemistry

In analytical chemistry, this sulfonyl chloride is utilized as a derivatizing agent for various analytical techniques.

Techniques

- Chromatography : It is employed in high-performance liquid chromatography (HPLC) for the derivatization of amines and alcohols, enhancing detection sensitivity.

- Mass Spectrometry : The compound aids in the formation of stable adducts that facilitate mass spectrometric analysis of complex mixtures.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-chloronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

4-chloronaphthalene-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Benzenesulfonyl chloride: Similar in reactivity but lacks the polycyclic aromatic structure of naphthalene.

Toluene-4-sulfonyl chloride:

Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, used in various chemical reactions.

The uniqueness of this compound lies in its polycyclic aromatic structure, which imparts distinct reactivity and properties compared to simpler sulfonyl chlorides.

Activité Biologique

4-Chloronaphthalene-2-sulfonyl chloride is an organic compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₈ClO₂S

- Molecular Weight : Approximately 261.13 g/mol

- Class : Sulfonyl chlorides, specifically a derivative of naphthalene sulfonic acids.

The compound features a naphthalene moiety with a sulfonyl chloride group at the 2-position, which contributes to its reactivity and potential as an intermediate in organic synthesis, particularly in pharmaceutical applications.

Biological Activity Overview

While specific data on the biological activity of this compound is somewhat limited, compounds with similar structures have shown promising biological effects. Notably, derivatives of naphthalene sulfonamides are known for their antimicrobial and anti-inflammatory properties. The sulfonyl chloride group enhances the compound's ability to interact with various biological targets, suggesting potential therapeutic applications.

- Enzyme Inhibition : The sulfonyl chloride group can interact with enzymes, potentially inhibiting their activity. This is significant for understanding its role in drug development.

- Antimicrobial Activity : Similar compounds have been shown to mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism leads to a bacteriostatic effect.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial properties. For example, N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide has been studied for its ability to inhibit bacterial growth through enzyme inhibition.

Interaction with Biological Molecules

Studies have shown that sulfonyl groups can engage in significant interactions with proteins and enzymes, leading to alterations in their activity. This property is crucial for assessing the therapeutic effects and safety profiles of such compounds.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloronaphthalene-2-sulfonamide | Lacks amino group | Primarily antibacterial activity |

| N-(4-Aminobutyl)-2-naphthalenesulfonamide | Different naphthalene position | Potentially different biological activity |

| N-(4-Aminobutyl)-6-chloronaphthalene-2-sulfonamide | Variation in chlorine position | May exhibit altered pharmacodynamics |

This table highlights the diversity among compounds related to this compound and their respective biological activities.

Propriétés

IUPAC Name |

4-chloronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUMAMAYWCSDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.